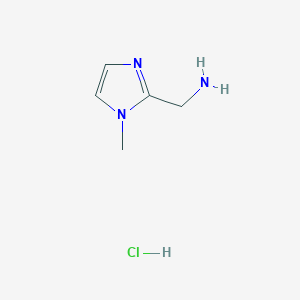
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés d'azétidinone
“Ethyl 2-(2-oxoquinoxalin-1-yl)acetate” est utilisé dans la synthèse de dérivés d'azétidinone à base de 2-(3-méthyl-2-oxoquinoxalin-1(2H)-yl)acétamide . Ces dérivés se sont avérés être de puissants agents antibactériens et antifongiques .
Synthèse de 2,2’-biquinoxaline-3,3’
Le composé et ses dérivés mono- et dibromo sont utilisés dans la synthèse de 2,2’-biquinoxaline-3,3’ .
Synthèse de 3-oxobutanamide
Il est également utilisé dans la synthèse de 3-oxobutanamide .
Inhibiteur de la sérine protéase
Le cycle azétidin-2-one (β-lactame), présent dans plusieurs familles d'antibiotiques largement utilisées telles que les pénicillines, les céphalosporines, les carbapénèmes et les β-lactames monocycliques, est également associé à ce composé . Des découvertes récentes ont prouvé que les β-lactames peuvent servir d'inhibiteurs mécanistiques de la sérine protéase .
Agents antimicrobiens
Les hydrazinoquinoxalines et leurs analogues cycliques, qui peuvent être synthétisés à partir de ce composé, ont été rapportés comme des agents antimicrobiens .
Mécanisme D'action
Target of Action
Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a quinoxaline derivative . Quinoxaline derivatives have been found to be part of various antibiotics and anticancer drugs . They have demonstrated potent anticancer activity and have been tested in preclinical and clinical trials for the treatment of several cancer types .
Mode of Action
Quinoxaline derivatives, in general, have been known to inhibit the growth of gram-positive bacteria and are active against various transplantable tumors . They function as an adenosine triphosphate (ATP)-dependent efflux pump, causing a decrease in the concentration of anticancer drugs in cells to a sublethal level by an outward transport process .
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways related to cancer cell proliferation .
Result of Action
Quinoxaline derivatives have been found to exhibit potent anticancer activity .
Action Environment
The synthesis of similar compounds has been carried out under specific conditions, such as an argon atmosphere and specific solvents .
Analyse Biochimique
Cellular Effects
Some quinoxaline derivatives have been found to modulate multidrug resistance in cancer chemotherapy, primarily through the inhibition of P-glycoprotein-mediated drug efflux from cells
Molecular Mechanism
Some quinoxaline derivatives have been found to inhibit P-glycoprotein, a protein that plays a key role in multidrug resistance in cancer chemotherapy
Propriétés
IUPAC Name |
ethyl 2-(2-oxoquinoxalin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)8-14-10-6-4-3-5-9(10)13-7-11(14)15/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWMSGZOFCQKCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154640-54-7 |
Source


|
| Record name | ETHYL (2-OXO-1(2H)-QUINOXALINYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)








